

# An In-depth Technical Guide to (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine

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## Compound of Interest

Compound Name: (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine

Cat. No.: B2635549

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## Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **(1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine**. This disubstituted piperidine derivative is a compound of interest for researchers, scientists, and professionals in the field of drug development due to the prevalence of the piperidine scaffold in a wide array of pharmacologically active molecules. This document details its chemical identity, predicted physicochemical properties, and outlines a robust synthetic methodology. Furthermore, it explores the compound's chemical reactivity and discusses its potential as a building block in medicinal chemistry.

## Chemical Identity and Structure

**(1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine** is a heterocyclic organic compound featuring a piperidine ring N-substituted with an isopropyl group and a methylaminomethyl substituent at the 4-position.

- IUPAC Name: N-methyl-1-(propan-2-yl)piperidin-4-ylmethanamine
- Synonyms: **(1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine**
- CAS Number: 876716-04-0[1]

- Molecular Formula:  $C_{10}H_{22}N_2$  [1]
- Molecular Weight: 170.30 g/mol [1]

Structure:

## Physicochemical Properties

Detailed experimental data on the physicochemical properties of **(1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine** are not extensively available in the public domain. However, based on its chemical structure and data for analogous piperidine derivatives, the following properties can be predicted.

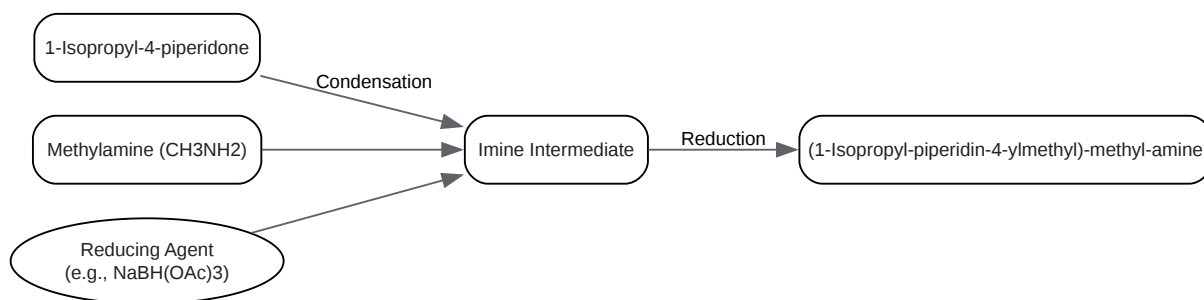
Property	Predicted Value	Notes
Appearance	Colorless to pale yellow liquid	Based on similar aliphatic amines.
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	
Solubility	Soluble in water and common organic solvents	
pKa	~9.5 - 10.5	Estimated for the secondary and tertiary amine groups. The exact values would require experimental determination.
LogP	~1.5 - 2.5	Calculated based on the structure, indicating moderate lipophilicity.

# Synthesis of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine

The synthesis of **(1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine** can be efficiently achieved through a reductive amination pathway. A plausible and robust method involves the reaction of 1-isopropyl-4-piperidone with methylamine in the presence of a suitable reducing agent.

## Proposed Synthetic Pathway: Reductive Amination

This synthetic route is advantageous due to its typically high yields and operational simplicity.



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Caption: Proposed synthesis of **(1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine** via reductive amination.

## Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for reductive amination of piperidones. Optimization of reaction conditions may be necessary to achieve the best results.

Materials and Reagents:

- 1-Isopropyl-4-piperidone
- Methylamine (as a solution in a suitable solvent, e.g., THF or methanol)

- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
- Acetic acid (glacial)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

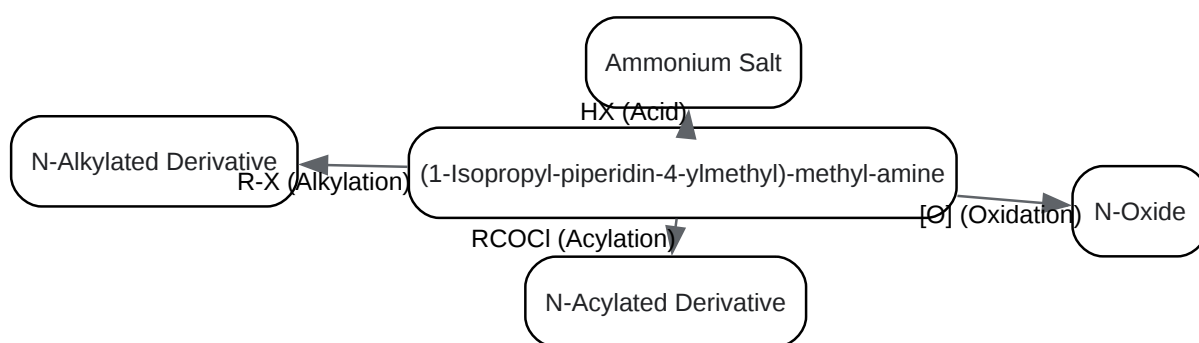
- **Reaction Setup:** To a solution of 1-isopropyl-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM), add methylamine (1.5 - 2.0 eq).
- **Imine Formation:** Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. Stir the reaction at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
- **Reduction:** Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature is maintained below 10 °C.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
- **Extraction:** Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL).
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

- Final Purification: The crude **(1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine** can be further purified by flash column chromatography on silica gel or by distillation under reduced pressure.

## Chemical Reactivity

The chemical reactivity of **(1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine** is dictated by the presence of a tertiary amine within the piperidine ring and a secondary amine in the side chain.

- Basicity and Salt Formation: Both nitrogen atoms are basic and will react with acids to form the corresponding ammonium salts. This property is often utilized for purification and to improve the aqueous solubility of the compound.
- N-Alkylation and N-Acylation of the Secondary Amine: The secondary amine in the side chain is a primary site for further functionalization. It can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides to introduce a variety of substituents.<sup>[2]</sup>
- Oxidation: The tertiary amine of the piperidine ring can be oxidized to the corresponding N-oxide.



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Caption: Potential chemical reactions of **(1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine**.

## Potential Applications in Drug Discovery

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.<sup>[3]</sup> Its derivatives have shown a wide range

of pharmacological activities, including but not limited to, CNS agents, antihistamines, and analgesics.[4]

The structural features of **(1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine**, specifically the N-isopropyl group and the exocyclic methylaminomethyl side chain, provide opportunities for the synthesis of compound libraries for screening against various biological targets. The secondary amine serves as a versatile handle for introducing diverse chemical functionalities, allowing for the fine-tuning of physicochemical and pharmacological properties in the pursuit of novel therapeutic agents.[2] The N-isopropyl group can influence the compound's lipophilicity and metabolic stability.

## Spectral Data (Predicted)

While experimental spectra are not readily available, the following are predicted key features for the characterization of **(1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine**.

- <sup>1</sup>H NMR: The spectrum would be expected to show a doublet for the methyl groups of the isopropyl substituent, a multiplet for the isopropyl methine proton, and signals corresponding to the protons of the piperidine ring and the methylaminomethyl side chain.
- <sup>13</sup>C NMR: The spectrum would display distinct signals for the ten carbon atoms in the molecule, including those of the isopropyl group, the piperidine ring, and the methylaminomethyl side chain.
- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would likely show the molecular ion peak (M<sup>+</sup>) at m/z 170, along with characteristic fragmentation patterns resulting from the loss of alkyl groups.
- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic N-H stretching vibrations for the secondary amine, C-H stretching vibrations for the alkyl groups, and C-N stretching vibrations.

## Safety and Handling

Detailed toxicological data for **(1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine** are not available. As with all amine-containing compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work

should be conducted in a well-ventilated fume hood. The compound is expected to be a skin and eye irritant and may be harmful if ingested or inhaled.

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